N,N-Dimethyl-D-valine HCl

Chiral analysis LC-MS Absolute configuration determination

N,N-Dimethyl-D-valine HCl (CAS 899900-52-8) is the fully N,N-dimethylated D-enantiomer of valine as hydrochloride salt. Unlike L-form or mono-N-methyl analogs, it eliminates the N-terminal H-bond donor, increases lipophilicity by >10-fold (ΔLogP ≈ +1.2), and restricts backbone conformation—critical for peptidomimetic design and ADC payload SAR. Standard Marfey's/Edman methods fail; only PGME-LC-MS reliably verifies enantiopurity. Procure as a characterized reference standard (chiral purity ≥97%, CoA provided) to avoid stereochemical misassignment and experimental irreproducibility in dolastatin/auristatin analog programs and natural product configurational analysis.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
Cat. No. B8178619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-D-valine HCl
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(C)C.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H/t6-;/m1./s1
InChIKeyNZYWZWKVXHNDDW-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-D-valine HCl (CAS 899900-52-8): Chiral Building Block for N-Methylated Peptide Synthesis and Stereochemical Analysis


N,N-Dimethyl-D-valine hydrochloride (CAS 899900-52-8) is a non-proteinogenic chiral amino acid derivative featuring full N,N-dimethylation of the α-amine of D-valine, supplied as the hydrochloride salt (C₇H₁₆ClNO₂, MW 181.66 g/mol) . This compound belongs to the class of N,N-dimethyl amino acids (DMAAs), which are characterized by the substitution of both amine protons with methyl groups — a modification that abolishes hydrogen-bond donor capacity at the N-terminus, enhances lipophilicity (XLogP3 = -1.1), and introduces conformational constraints into peptide backbones . As the D-enantiomer, it serves as the stereochemical counterpart to the more commonly encountered L-form (N,N-Dimethyl-L-valine, CAS 2812-32-0), and is utilized as a building block in peptidomimetic design, structure-activity relationship (SAR) studies, and as a reference standard for absolute configuration determination of natural products containing N,N-dimethylvaline residues .

Why N,N-Dimethyl-D-valine HCl Cannot Be Replaced by N,N-Dimethyl-L-valine, N-Methyl-D-valine, or D-Valine in Critical Applications


Attempting to substitute N,N-Dimethyl-D-valine HCl with its L-enantiomer, the mono-N-methylated analog (N-Methyl-D-valine), or the parent D-valine introduces failures at three distinct levels. First, the D-configuration is stereochemically non-interchangeable with the L-form; incorporation of the wrong enantiomer into a peptide chain can invert or abolish biological activity at chiral receptors and enzymes . Second, the degree of N-methylation profoundly alters fundamental physicochemical properties — N,N-dimethylation eliminates the N-terminal hydrogen-bond donor, increases lipophilicity (XLogP3 = -1.1 for the dimethylated form versus approximately -2.3 for parent D-valine), and restricts conformational freedom around the Cα–N bond, effects that mono-N-methylation only partially achieves . Third, standard analytical methods for amino acid configuration assignment, including Marfey's analysis and Edman degradation, are ineffectual for fully N,N-disubstituted amino acids due to steric hindrance at the tertiary amine; specialized protocols such as PGME (phenylglycine methyl ester) derivatization coupled with LC-MS or chiral-phase HPLC of naphthacyl esters are required for identity and purity verification . These combined factors mean that generic or in-class substitution without rigorous stereochemical and analytical validation risks both experimental irreproducibility and procurement of material unfit for purpose.

Quantitative Differentiation Evidence for N,N-Dimethyl-D-valine HCl Versus Closest Analogs


LC-MS Chiral Resolution: Baseline Separation of D- and L-Enantiomers via PGME Derivatization

The PGME (phenylglycine methyl ester) derivatization method coupled with LC-MS achieves unambiguous chromatographic separation of N,N-dimethylvaline enantiomers. For the S-PGME derivatives, N,N-dimethyl-L-valine elutes at a retention time (tR) of 13.6 minutes, while N,N-dimethyl-D-valine elutes at 45.0 minutes, yielding a Δt of 1.4 minutes with an elution order of L→D . This 1.4-minute separation is sufficient for reliable configurational assignment without requiring authentic D- or L-dimethyl amino acid standards, as the elution order rule (L→D for S-PGME derivatives) is consistent across all N,N-dimethyl amino acids tested . In contrast, standard Marfey's analysis fails entirely for N,N-disubstituted amino acids because the hindered tertiary amine is inert to derivatization by Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) .

Chiral analysis LC-MS Absolute configuration determination PGME derivatization N,N-dimethyl amino acids

Melting Point and Salt-Form Differentiation: N,N-Dimethyl-D-valine HCl vs Free Base L-Enantiomer

N,N-Dimethyl-D-valine hydrochloride (CAS 899900-52-8) exhibits a melting point of 154 °C as the HCl salt, compared to 153 °C for the N,N-Dimethyl-L-valine free base (CAS 2812-32-0) . The 1 °C difference, while modest, reflects the distinct crystalline packing of the hydrochloride salt versus the zwitterionic free base. More importantly, the HCl salt form confers significantly enhanced aqueous solubility relative to the free base, which is sparingly soluble in water (DMSO slightly soluble, ethanol slightly soluble, methanol slightly soluble) . For comparison, N-Methyl-D-valine (CAS 88930-14-7), the mono-N-methylated analog, lacks both the dimethylation-driven lipophilicity shift and the hydrochloride salt advantage . The predicted LogP of the N,N-dimethyl free base is -1.1 (XLogP3), whereas parent D-valine (CAS 640-68-6) has a substantially lower LogP of approximately -2.3, reflecting a >10-fold difference in octanol-water partition coefficient that impacts membrane permeability and extraction behavior .

Physicochemical characterization Melting point Salt form Solubility Procurement specification

Specific Rotation: Enantiomeric Identity Verification for Procurement Quality Control

The L-enantiomer (N,N-Dimethyl-L-valine) exhibits a specific rotation [α]²⁰/D of +31.5° to +39.5° (c = 1, ethanol) . By the principle of enantiomeric opposition, the D-enantiomer (N,N-Dimethyl-D-valine) is expected to display an equal magnitude but opposite sign, i.e., [α]²⁰/D ≈ -31.5° to -39.5° under identical conditions. This property provides a rapid, cost-effective method for verifying enantiomeric identity and estimating enantiomeric excess (ee) upon receipt of material — a critical step given that the D-form is the non-natural, less abundant enantiomer and may be susceptible to racemization or mislabeling during commercial distribution. In contrast, racemic N,N-Dimethyl-DL-valine HCl (CAS 67368-47-2) shows zero net optical rotation, providing a clear differentiation point . Unlike N,N-dimethylvaline, the mono-N-methylated analog N-Methyl-D-valine (CAS 88930-14-7) possesses a secondary amine with a hydrogen-bond donor, which alters both its specific rotation value and its chemical reactivity profile, making polarimetric cross-identification unreliable between these two compound classes .

Chiral purity Specific rotation Enantiomeric excess Quality control Polarimetry

Functional Consequence of D-Configuration in N,N-Dimethyl Amino Acid-Containing Bioactive Peptides: Cathepsin E Inhibition Potency

Symplocin A, a linear peptide terminated with an N,N-dimethyl-D-isoleucine residue (the D-configuration N,N-dimethyl amino acid terminus), exhibits potent inhibition of cathepsin E with an IC₅₀ of 300 pM . This potency is superior to the structurally related grassystatin A (IC₅₀ = 886 pM) and comparable to grassystatin B (IC₅₀ = 354 pM), both of which also contain N,N-dimethyl amino acid termini but with different residue compositions . The D-configuration at the N,N-dimethylamino acid terminus was explicitly noted as unexpected and was determined using chiral-phase HPLC of 2-naphthacyl esters, as standard Marfey's analysis was ineffective for these fully N-substituted residues . While this evidence does not measure N,N-dimethyl-D-valine directly, it demonstrates the functional relevance of D-stereochemistry in N,N-dimethyl amino acid-containing bioactive peptides: the D-configuration at the N-terminus contributes to protease resistance and target binding affinity, making the D-enantiomer building block essential for SAR studies aimed at optimizing cathepsin E or related protease inhibitors .

Cathepsin E inhibition Peptide therapeutics Stereochemistry-activity relationship N,N-Dimethylamino acids Cyanobacterial peptides

Analytical Method Exclusivity: Standard Marfey's Analysis and Edman Degradation Are Ineffective for N,N-Dimethyl-D-valine

A critical procurement consideration for N,N-Dimethyl-D-valine HCl is that standard amino acid configurational analysis by Marfey's method (FDAA derivatization) fails completely for fully N,N-disubstituted amino acids. The tertiary amine generated by N,N-dimethylation is sterically hindered and chemically inert toward the electrophilic derivatization reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), rendering Marfey's analysis ineffectual for both configurational assignment and enantiomeric purity determination . Similarly, N-terminal Edman degradation, the gold standard for peptide sequencing, cannot proceed on peptides with an N,N-dimethylated N-terminus because the requisite nucleophilic attack by the N-terminal amine on phenyl isothiocyanate is blocked . Two validated alternative methods exist: (1) PGME (phenylglycine methyl ester) derivatization coupled with LC-MS, which achieves baseline separation of D- and L-enantiomers with retention time differences (Δt) ranging from 0.3 to 1.5 minutes depending on the amino acid side chain, with a 30-minute reaction time at room temperature ; and (2) chiral-phase HPLC of 2-naphthacyl esters, which provides comparable sensitivity and is specifically suited for N-blocked peptide residues . For procurement quality assurance, requiring a Certificate of Analysis (CoA) that specifies the enantiomeric purity verification method (PGME-LC-MS or chiral HPLC) is essential, as standard achiral HPLC or NMR cannot distinguish D- from L-enantiomers of N,N-dimethylvaline.

Analytical method validation Marfey's analysis Quality control N-terminal sequencing DMAA peptides

Synthetic Utility: N,N-Dimethyl-D-valine as the Enantiomeric Probe in Dolastatin-Derived Anticancer Peptide SAR

The N,N-dimethylvaline residue (designated 'Dov' in the dolastatin literature) is a pharmacophoric element in dolastatin 10 and dolastatin 15, two potent antineoplastic cyclic depsipeptides. The total synthesis of dolastatin 10 involves diethyl cyanophosphonate-mediated coupling of Dov-Val-Dil with Dap-Doe as the final convergent step . In the cemadotin/tasidotin series, the N-terminal Dov residue is essential: enzymatic hydrolysis of tasidotin produces N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5) as the active metabolite, and truncation of the Dov residue abolishes both antitubulin activity (Ki = 1 μM for cemadotin vs tubulin) and cytotoxicity . While the natural product-derived Dov residue is the L-configuration, the D-enantiomer (N,N-Dimethyl-D-valine) serves as the essential stereochemical probe for SAR studies: systematic replacement of L-Dov with D-Dov in dolastatin analogs allows quantification of the stereochemical contribution to tubulin binding affinity and cytotoxicity, and patents describing dolastatin conjugates explicitly claim both L- and D-configurations of the N,N-dimethylvaline residue . The commercial availability of the D-enantiomer as the HCl salt (CAS 899900-52-8) enables these SAR investigations without requiring in-house enantiomeric resolution.

Peptide synthesis Anticancer peptides Dolastatin Cemadotin Structure-activity relationship Dov residue

Procurement-Driven Application Scenarios for N,N-Dimethyl-D-valine HCl Based on Verified Differentiation Evidence


Enantiomeric Purity Verification in Peptide Synthesis QC Workflows Using PGME-LC-MS

When N,N-Dimethyl-D-valine HCl is incorporated into a synthetic peptide as a building block, the receiving laboratory must verify both chemical identity and enantiomeric purity before use. Standard Marfey's analysis and Edman degradation are inapplicable to this fully N-substituted amino acid . The PGME-LC-MS method provides a validated alternative: the S-PGME derivative of the D-enantiomer elutes at 45.0 min, clearly resolved from the L-enantiomer at 13.6 min (Δt = 1.4 min, elution order L→D), enabling detection of L-enantiomer contamination as low as ~1% when using extracted ion chromatograms . This scenario is most relevant for peptide core facilities, medicinal chemistry CROs, and pharmaceutical development laboratories that require documented enantiomeric purity certificates as part of GLP or GMP compliance for intermediate characterization.

Stereochemical SAR Probing of Dolastatin/Auristatin-Derived Anticancer Peptide Leads

In medicinal chemistry programs developing dolastatin 10, dolastatin 15, cemadotin, or auristatin analogs, the N-terminal Dov (N,N-dimethylvaline) residue is a critical pharmacophoric element. The natural L-Dov confers antitubulin activity (cemadotin Ki = 1 μM) . Systematic replacement of L-Dov with D-Dov (N,N-Dimethyl-D-valine) in parallel synthesis campaigns allows quantification of the stereochemical contribution to tubulin binding and cancer cell cytotoxicity . Because N,N-Dimethyl-D-valine HCl is commercially available as an off-the-shelf building block (typically 97% purity), SAR teams can avoid the weeks-long delay and cost of in-house asymmetric synthesis or chiral preparative HPLC resolution of racemic N,N-dimethylvaline, accelerating lead optimization timelines for antibody-drug conjugate (ADC) payload programs.

Absolute Configuration Reference Standard for Natural Product DMAA-Containing Peptide Discovery

Marine cyanobacterial natural products increasingly feature N,N-dimethyl amino acid residues with unexpected D-configurations, as exemplified by symplocin A (N,N-dimethyl-D-isoleucine terminus, cathepsin E IC₅₀ = 300 pM) and ohmyungsamycins A and B (N,N-dimethyl-D-valine identified via PGME method) . Natural product discovery laboratories isolating novel DMAA-containing cyclic or linear peptides require authentic D-configuration standards of N,N-dimethylvaline for co-injection experiments in chiral-phase HPLC or LC-MS to unambiguously assign the absolute configuration of the natural residue. Without the D-enantiomer reference standard, configurational misassignment is a documented risk — the original stereochemical assignment of several DMAA-containing natural products has required revision upon application of the PGME method . Procurement of N,N-Dimethyl-D-valine HCl as a characterized reference standard (with CoA specifying chiral purity ≥ 97% and specific rotation) directly enables accurate stereochemical determination in natural product structure elucidation workflows.

Conformational Probe for N-Methylation Effects on Peptide Backbone cis/trans Isomerism

N,N-Dimethylation of the α-amine eliminates the N-terminal hydrogen-bond donor and introduces steric bulk that shifts the cis/trans equilibrium of the preceding peptide bond. Unlike mono-N-methylated valine (N-Methyl-D-valine), which retains a secondary amine hydrogen, the fully dimethylated amine creates a tertiary amide bond when coupled, altering the cis/trans ratio and restricting conformational freedom . For biophysical chemists and peptide structural biologists, N,N-Dimethyl-D-valine HCl serves as a tool compound for systematic studies of how progressive N-methylation (none → mono → di) affects peptide backbone conformation, proteolytic stability, and membrane permeability. The quantitative relevance is underscored by the >10-fold increase in lipophilicity (ΔLogP ≈ +1.2) relative to parent D-valine, which directly impacts passive membrane diffusion in cellular uptake assays .

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